2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide
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Overview
Description
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide is a chemical compound with the molecular formula C10H13NO4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,4-dihydro-6-methyl-2H-1-benzothiopyran with sulfonamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiopyran derivatives .
Scientific Research Applications
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.
Properties
CAS No. |
1222-40-8 |
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Molecular Formula |
C12H17NO4S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide |
InChI |
InChI=1S/C12H17NO4S2/c1-3-10-5-4-9-6-8(2)11(19(13,16)17)7-12(9)18(10,14)15/h6-7,10H,3-5H2,1-2H3,(H2,13,16,17) |
InChI Key |
UWACTLZRFVZIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(S1(=O)=O)C=C(C(=C2)C)S(=O)(=O)N |
Origin of Product |
United States |
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